molecular formula C8H11F3N4 B13350007 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13350007
M. Wt: 220.20 g/mol
InChI Key: ORHZPBJOCAHXLV-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is an organic compound characterized by its unique molecular structure, which includes an isopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves multiple steps, starting with the formation of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .

Scientific Research Applications

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

  • 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-yl)boronic acid
  • 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the isopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H11F3N4

Molecular Weight

220.20 g/mol

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboximidamide

InChI

InChI=1S/C8H11F3N4/c1-4(2)15-5(7(12)13)3-6(14-15)8(9,10)11/h3-4H,1-2H3,(H3,12,13)

InChI Key

ORHZPBJOCAHXLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)C(=N)N

Origin of Product

United States

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